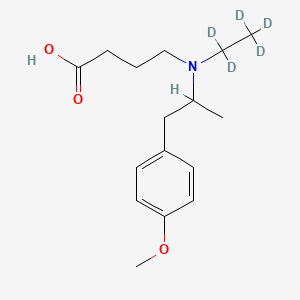
N-Didesmethyl sibutramine-D7 HCl
Descripción general
Descripción
N-Didesmethyl sibutramine-D7 HCl is an isotope labelled metabolite of sibutramine. It is an active metabolite of sibutramine and has a molecular formula of C15H23Cl2N .
Molecular Structure Analysis
The molecular formula of N-Didesmethyl sibutramine-D7 HCl is C15H23Cl2N . The average mass is 288.256 Da and the monoisotopic mass is 287.120758 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Didesmethyl sibutramine-D7 HCl include a molecular formula of C15H23Cl2N, an average mass of 288.256 Da, and a monoisotopic mass of 287.120758 Da .Aplicaciones Científicas De Investigación
Bioequivalence Studies
N-Didesmethyl sibutramine-D7 HCl can be used in bioequivalence studies. It can be used to quantify sibutramine and its metabolites in human plasma by LC–ESI-MS/MS .
Dietary Supplement Analysis
This compound can be used in the analysis of dietary supplements. It can help determine the content of sibutramine and its derivatives that are illegally mixed in weight loss dietary supplements .
Drug Metabolism Studies
N-Didesmethyl sibutramine-D7 HCl can be used in drug metabolism studies to understand how sibutramine is metabolized in the body .
Forensic Analysis
In forensic analysis, this compound can be used as a reference standard to detect the presence of sibutramine and its metabolites .
Pharmacokinetic Studies
It can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sibutramine .
Quality Control
N-Didesmethyl sibutramine-D7 HCl can be used in quality control of pharmaceutical products to ensure that they do not contain illegal substances like sibutramine .
Mecanismo De Acción
Target of Action
The primary targets of N-Didesmethyl sibutramine-D7 Hydrochloride are the neurotransmitters serotonin, dopamine, and norepinephrine . These neurotransmitters play a crucial role in regulating mood, appetite, and overall brain function .
Mode of Action
N-Didesmethyl sibutramine-D7 Hydrochloride acts as a triple reuptake inhibitor . This means it blocks the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased satiety and decreased appetite .
Biochemical Pathways
The compound influences the metabolism of fat cells, leading to weight loss . By stimulating the release of norepinephrine and dopamine in the brain, it regulates hunger and satiety . This action affects the biochemical pathways related to appetite control and energy balance .
Pharmacokinetics
While specific pharmacokinetic data for N-Didesmethyl sibutramine-D7 Hydrochloride is limited, it is known that the compound’s parent drug, sibutramine, is metabolized into desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of N-Didesmethyl sibutramine-D7 Hydrochloride’s action primarily involve the modulation of neurotransmitter activity. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it enhances the signaling of these neurotransmitters, leading to increased feelings of satiety and decreased appetite .
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H/i1D3,2D3,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRVYINTXCWNRF-BGKGEVRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









